(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2253619-69-9
VCID: VC5558840
InChI: InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1
SMILES: C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl
Molecular Formula: C9H9ClF5N
Molecular Weight: 261.62

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

CAS No.: 2253619-69-9

Cat. No.: VC5558840

Molecular Formula: C9H9ClF5N

Molecular Weight: 261.62

* For research use only. Not for human or veterinary use.

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride - 2253619-69-9

Specification

CAS No. 2253619-69-9
Molecular Formula C9H9ClF5N
Molecular Weight 261.62
IUPAC Name (1S)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1
Standard InChI Key STQLRWXDMRHOJV-FJXQXJEOSA-N
SMILES C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine hydrochloride belongs to the class of fluorinated amines, featuring a chiral center at the C1 position and a trifluoromethyl group at the ortho position of the phenyl ring . The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial applications.

The molecular formula is C₉H₉ClF₅N, with a molecular weight of 261.62 g/mol . Key identifiers include:

  • CAS No.: 2253619-69-9

  • IUPAC Name: (1S)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine hydrochloride

  • SMILES: Cl.NC(c1ccccc1C(F)(F)F)C(F)F

  • InChIKey: HOSGUHSZHHQLIO-FJXQXJEOSA-N

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClF₅N
Molecular Weight261.62 g/mol
CAS Number2253619-69-9
Stereochemistry(1S) configuration
SolubilityNot fully characterized

Synthesis and Industrial Production

Synthetic Pathways

Structural and Stereochemical Analysis

Stereochemical Significance

The (1S) configuration is critical for biological activity, as enantiomeric purity influences binding affinity to target proteins . X-ray crystallography and NMR spectroscopy confirm the spatial arrangement of fluorine atoms and the trifluoromethyl group, which contribute to the molecule’s dipole moment and lipophilicity .

Spectroscopic Data

  • ¹⁹F NMR: Peaks at δ -70 ppm (CF₃) and δ -110 ppm (CF₂).

  • ¹H NMR: Doublet for the NH₂ group (δ 3.2 ppm, J = 6.5 Hz) and multiplet for aromatic protons (δ 7.3–7.8 ppm) .

Applications in Pharmaceutical Research

Role in Drug Discovery

Fluorinated amines like this compound are prized for their metabolic stability and ability to modulate enzyme activity. While direct therapeutic applications remain under investigation, analogs have shown promise as:

  • IDO1 Inhibitors: Similar phenyl urea derivatives exhibit IC₅₀ values of 0.1–0.6 μM in cancer immunotherapy .

  • Agrochemical Intermediates: Fluorine’s electronegativity enhances pesticide binding to target receptors.

Table 2: Comparative Activity of Fluorinated Amines

CompoundTargetIC₅₀ (μM)Source
Phenyl Urea DerivativeIDO10.1–0.6
(1S)-IsomerUndisclosedPending

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